2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole
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Overview
Description
Scientific Research Applications
2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
While the specific mechanism of action for “2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is not mentioned in the sources, benzothiazole derivatives are known to have a wide range of biological activities. Changes in the functional group at the 2nd position can induce significant changes in the biological activity of these compounds .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole typically involves the reaction of 3,5-dichlorophenol with benzyl chloride to form 3,5-dichlorophenylmethyl ether. This intermediate is then reacted with 2-aminobenzenethiol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activity.
3,5-Dichlorophenylmethyl ether: An intermediate in the synthesis of the target compound.
2-Aminobenzenethiol: Another intermediate used in the synthesis.
Uniqueness
2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole is unique due to its specific combination of a benzothiazole ring and a dichlorophenylmethyl ether moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[3-[(3,5-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NOS/c21-15-9-16(22)11-17(10-15)24-12-13-4-3-5-14(8-13)20-23-18-6-1-2-7-19(18)25-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOIHBIKAFZVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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